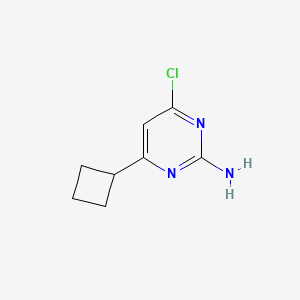![molecular formula C7H9NO2 B15055148 6-Azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B15055148.png)
6-Azabicyclo[3.2.1]octane-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Azabicyclo[3.2.1]octane-2,7-dione is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a key intermediate in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.1]octane-2,7-dione typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the Dieckmann cyclization of piperidine derivatives, which allows for the formation of the bicyclic structure with high stereocontrol . Another method involves the desymmetrization of achiral tropinone derivatives, which also provides access to the desired bicyclic architecture .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.
化学反应分析
Types of Reactions: 6-Azabicyclo[3.2.1]octane-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
6-Azabicyclo[3.2.1]octane-2,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
作用机制
The mechanism of action of 6-Azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound .
相似化合物的比较
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
8-Azabicyclo[3.2.1]octane: A related compound that serves as the core structure for tropane alkaloids.
Uniqueness: 6-Azabicyclo[3.2.1]octane-2,7-dione is unique due to its specific bicyclic structure and the presence of two carbonyl groups at positions 2 and 7. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
6-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C7H9NO2/c9-6-2-1-4-3-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) |
InChI 键 |
SXUUIKNYCYOWKO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2CC1NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


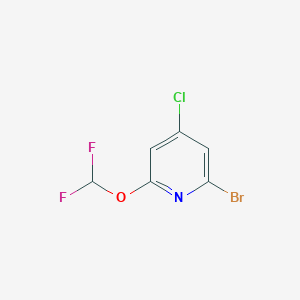
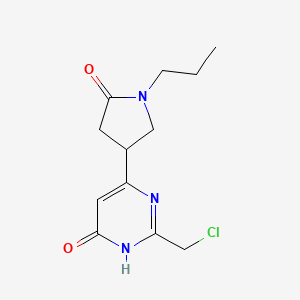
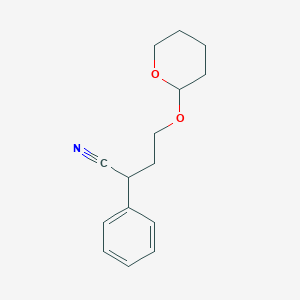
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
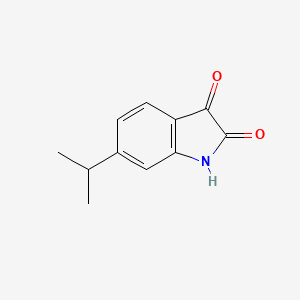

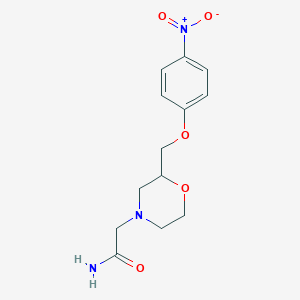
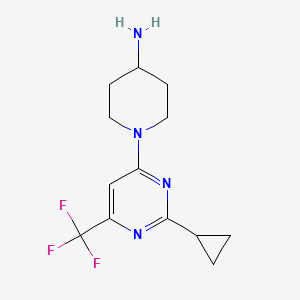
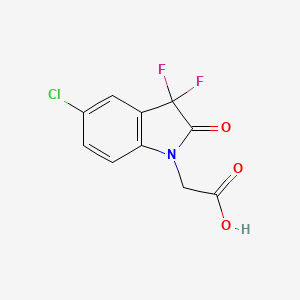
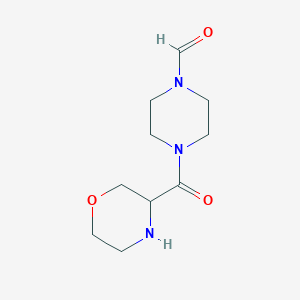
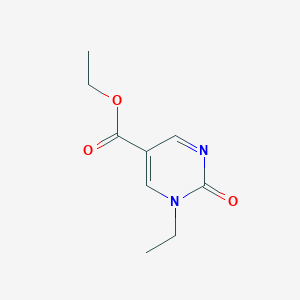
![N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)

